molecular formula C11H22O B13777018 3-Methyl-2-pentylcyclopentan-1-ol CAS No. 76649-20-2

3-Methyl-2-pentylcyclopentan-1-ol

Cat. No.: B13777018
CAS No.: 76649-20-2
M. Wt: 170.29 g/mol
InChI Key: AASLUBJZRBOXBK-UHFFFAOYSA-N
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Description

3-Methyl-2-pentylcyclopentan-1-ol is an organic compound with the molecular formula C11H22O It is a cyclopentanol derivative characterized by a methyl group at the third position and a pentyl group at the second position on the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-pentylcyclopentan-1-ol can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions followed by purification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation and recrystallization are commonly employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pentylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: Formation of 3-Methyl-2-pentylcyclopentanone.

    Reduction: Formation of 3-Methyl-2-pentylcyclopentane.

    Substitution: Formation of 3-Methyl-2-pentylcyclopentyl chloride or bromide.

Scientific Research Applications

3-Methyl-2-pentylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-pentylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-cyclopenten-1-ol: A structurally similar compound with a double bond in the cyclopentane ring.

    2-Methyl-2-cyclopenten-1-one: Another related compound with a ketone functional group.

Uniqueness

3-Methyl-2-pentylcyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a pentyl group on the cyclopentane ring differentiates it from other similar compounds and influences its reactivity and applications.

Properties

CAS No.

76649-20-2

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

3-methyl-2-pentylcyclopentan-1-ol

InChI

InChI=1S/C11H22O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h9-12H,3-8H2,1-2H3

InChI Key

AASLUBJZRBOXBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(CCC1O)C

Origin of Product

United States

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